An In-depth Technical Guide to o-(1-Ethylhexyl)phenol: A Key Precursor in Chemical Synthesis
An In-depth Technical Guide to o-(1-Ethylhexyl)phenol: A Key Precursor in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-(1-Ethylhexyl)phenol, also systematically named 2-(1-ethylhexyl)phenol, is an organic compound that, while not extensively documented as a standalone substance with a dedicated CAS number, holds significant importance as a synthetic intermediate. Its primary relevance in the scientific and industrial landscape is as a precursor in the synthesis of more complex molecules, most notably in the production of broad-spectrum UV filters used in sunscreens and other cosmetic products. This guide provides a comprehensive overview of o-(1-Ethylhexyl)phenol, focusing on its synthesis, its role as a key building block, and the analytical methods pertinent to its detection and characterization, often within the context of its derivatives.
Chemical Identification and Physicochemical Properties
Due to the limited availability of data for o-(1-Ethylhexyl)phenol as an isolated compound, its physicochemical properties are largely inferred from structurally related alkylphenols. Alkylphenols are a family of organic compounds derived from the alkylation of phenols and are primarily used as intermediates in the manufacturing of various industrial products.[1][2]
Table 1: Predicted and Inferred Physicochemical Properties of o-(1-Ethylhexyl)phenol
| Property | Value/Information | Source/Basis |
| Molecular Formula | C₁₄H₂₂O | Calculated |
| Molecular Weight | 206.33 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow liquid | Inferred from similar alkylphenols |
| Solubility | Insoluble in water; soluble in organic solvents | Inferred from octylphenol and other alkylphenols[3] |
| Boiling Point | Estimated to be in the range of 280-300 °C | Inferred from related alkylphenols[4] |
| CAS Number | Not assigned | - |
Synthesis of o-(1-Ethylhexyl)phenol
The synthesis of o-(1-Ethylhexyl)phenol can be approached through several established methods for the alkylation of phenols. The most common and industrially relevant method is the Friedel-Crafts alkylation of phenol with an appropriate alkene, in this case, 1-octene.[2][5]
Friedel-Crafts Alkylation
The Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkylating agent in the presence of a Lewis acid catalyst.[6] For the synthesis of o-(1-Ethylhexyl)phenol, phenol is reacted with 1-octene.
Reaction Scheme:
Figure 1: General scheme for the Friedel-Crafts alkylation of phenol to produce o-(1-Ethylhexyl)phenol.
Experimental Protocol: Synthesis of o-(1-Ethylhexyl)phenol via Friedel-Crafts Alkylation
-
Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with phenol and a suitable solvent (e.g., nitrobenzene).
-
Catalyst Addition: A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is slowly added to the flask while stirring. The lone pair of electrons on the oxygen atom of phenol can coordinate with the Lewis acid, which can reduce the reaction's efficiency.[7]
-
Alkylation: 1-Octene is added dropwise from the dropping funnel to the reaction mixture at a controlled temperature. The reaction is typically exothermic.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled and quenched by pouring it onto a mixture of ice and hydrochloric acid. The organic layer is then separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield o-(1-Ethylhexyl)phenol.
Role as a Synthetic Precursor: The Case of Bemotrizinol
The primary utility of o-(1-Ethylhexyl)phenol is as a precursor in the synthesis of larger, more functionalized molecules. A prominent example is Bemotrizinol (CAS No. 187393-00-6), a highly effective broad-spectrum UV filter.[8][9]
Synthesis of Bemotrizinol
The synthesis of Bemotrizinol involves a multi-step process where an ethylhexyloxyphenol moiety is coupled with a triazine core.[10][11]
Figure 2: Simplified workflow for the synthesis of Bemotrizinol from o-(1-Ethylhexyl)phenol.
Experimental Protocol: Synthesis of Bemotrizinol
-
Intermediate Formation: In a typical synthesis, 2,4-bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine is prepared first.[10]
-
Alkylation: This intermediate is then reacted with an alkylating agent such as 3-(bromomethyl)heptane (an isomer of 1-bromooctane) in the presence of a base (e.g., potassium carbonate) in a suitable solvent like N,N-dimethylformamide (DMF).[10] This step introduces the ethylhexyl groups onto the phenol moieties.
-
Reaction Conditions: The reaction mixture is heated to around 100°C and stirred until the reaction is complete, as monitored by TLC.[10]
-
Purification: The final product, Bemotrizinol, is isolated through extraction and purified by recrystallization or column chromatography.[10]
Analytical Methods
The analysis of o-(1-Ethylhexyl)phenol, and alkylphenols in general, is crucial for quality control in industrial processes and for monitoring their presence in environmental samples.[12][13]
Chromatographic Techniques
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques for the analysis of alkylphenols.[12]
-
HPLC: Often coupled with fluorescence or mass spectrometry (MS) detection, HPLC is used for the determination of alkylphenols in various matrices, including cosmetic products.[14]
-
GC-MS: Gas chromatography-mass spectrometry is a powerful tool for the separation and identification of different isomers of alkylphenols.[15]
Table 2: Analytical Methods for Alkylphenols
| Technique | Detector | Application | Reference |
| HPLC | Fluorescence, UV, MS | Quantification in cosmetic and environmental samples | [14] |
| GC-MS | Mass Spectrometry | Isomer-specific analysis, impurity profiling | [15] |
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation of o-(1-Ethylhexyl)phenol and its derivatives.
-
Infrared (IR) Spectroscopy: The IR spectrum of an alkylphenol would show a characteristic broad absorption for the hydroxyl (-OH) group around 3300-3600 cm⁻¹ and C-H stretching vibrations for the alkyl chain.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons would appear in the 6.5-7.5 ppm region, the phenolic -OH proton as a broad singlet, and the protons of the ethylhexyl group in the upfield region (0.8-2.5 ppm).[16][18]
-
¹³C NMR: The carbon attached to the hydroxyl group would resonate in the 150-160 ppm range, while the carbons of the alkyl chain would appear at higher field strengths.[16]
-
Safety and Toxicology
There is limited specific toxicological data available for o-(1-Ethylhexyl)phenol. However, data from related alkylphenols, such as octylphenol, can provide an indication of potential hazards. Some alkylphenols are known to be endocrine disruptors and can have adverse effects on aquatic life.[19][20][21]
Inferred Safety Profile:
-
Skin and Eye Irritation: Likely to be irritating to the skin and eyes, similar to other phenols.[20]
-
Toxicity: May be harmful if swallowed or in contact with skin.[19]
-
Environmental Hazards: Alkylphenols are generally considered toxic to aquatic organisms.[20][22]
For handling o-(1-Ethylhexyl)phenol in a laboratory setting, standard safety precautions for irritant and potentially toxic chemicals should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area.[3]
Conclusion
o-(1-Ethylhexyl)phenol is a valuable, albeit not widely documented, chemical intermediate. Its significance lies in its role as a key building block for the synthesis of high-performance UV filters like Bemotrizinol, which are crucial components in modern sun care products. Understanding the synthesis, properties, and analytical methods associated with o-(1-Ethylhexyl)phenol is therefore of great importance for researchers and professionals in the fields of organic synthesis, cosmetic science, and drug development. Further research into the specific properties and toxicology of this compound would be beneficial for a more complete understanding of its profile.
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